molecular formula C13H8O2S B2895494 2-hydroxy-9H-thioxanthen-9-one CAS No. 31696-67-0

2-hydroxy-9H-thioxanthen-9-one

Cat. No.: B2895494
CAS No.: 31696-67-0
M. Wt: 228.27
InChI Key: ANHLDZMOXDYFMQ-UHFFFAOYSA-N
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Description

2-Hydroxy-9H-thioxanthen-9-one is a chemical compound with the molecular formula C13H8O2S. It is a derivative of thioxanthone, characterized by the presence of a hydroxyl group at the second position of the thioxanthone core. This compound is known for its pale yellow to light yellow color and is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-hydroxy-9H-thioxanthen-9-one involves the tosylation of this compound. The procedure includes adding this compound to a round-bottomed flask with dichloromethane (DCM) and 4-toluenesulphonyl chloride. The solution is then stirred with triethylamine at room temperature for 90 minutes. The reaction mixture is washed with hydrochloric acid, dried, and recrystallized from hot toluene to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thioxanthone derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Hydroxy-9H-thioxanthen-9-one is widely used in scientific research due to its photoinitiating properties. It is employed in the preparation of polyester-type polymeric thioxanthone photoinitiators, which are crucial in photopolymerization processes. These photoinitiators are used in the production of polymers with specific properties, making them valuable in the fields of chemistry, biology, and industry .

Mechanism of Action

The mechanism of action of 2-hydroxy-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. This property makes it an effective photoinitiator, as it can initiate polymerization reactions upon exposure to light. The compound’s molecular targets include various monomers used in polymerization processes, and its pathways involve the generation of free radicals that drive the polymerization reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydroxyl group, which enhances its photoinitiating properties and makes it more reactive in certain chemical reactions compared to its analogs. This uniqueness allows it to be used in specialized applications where other thioxanthone derivatives may not be as effective .

Properties

IUPAC Name

2-hydroxythioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2S/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHLDZMOXDYFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31696-67-0
Record name 2-Hydroxy-9H-thioxanthen-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

16 g (103 mmol) thiosalicylic acid was slowly added to 150 mL concentrated sulfuric acid. The mixture is stirred for 5 minutes and 60 g (440 mmol) phenol was added over 30 minutes. The temperature rose to 60° C. The reaction was allowed to continue for 2 hours at 80° C. The reaction was allowed to cool down to room temperature and was added slowly to 3 l boiling water. The mixture was kept at the boiling point for 5 minutes. The mixture was allowed to cool down to room temperature. The precipitated 2-hydroxy-thioxanthen-9-on was isolated by filtration and dried. 14.1 g (63%) of 2-hydroxy-thioxanthen-9-on was isolated (m.p. 232-241° C.).
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Synthesis routes and methods II

Procedure details

An example of a conventional synthetic route to 2-carboxymethoxythioxanthone involves three stages. Firstly, phenol is reacted with dithiobisbenzoic acid to produce 2-hydroxythioxanthone in a 60% yield. Secondly, the 2-hydroxythioxanthone is reacted with ethyl bromoacetate to produce the ethyl ester of 2-carboxymethoxythioxanthone in 75% yield. Thirdly, the ester is hydrolysed by acidification to produce the desired product in 90% yield. These three stages form an inefficient and time-consuming process to provide a product that is a dark colour, contains impurities and by-products and is produced with only an overall yield of 40% from the starting material.
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Synthesis routes and methods III

Procedure details

150 ml concentrated sulfuric acid was added to 16 g (0.103 mol) thiosalicylic acid. 60 g (0.44 mol) phenol was added portion wise. The temperature rose to 50° C. during the addition. The mixture was allowed to cool down to room temperature and stirred for 30 minutes at room temperature. The mixture was heated to 80° C. for 48 hours. The mixture was allowed to cool down to room temperature and carefully added over one hour to 3 l water at 75° C. The mixture was stirred for an additional hour at 60° C. and allowed to cool down to room temperature. 2-hydroxy-9H-thioxanthen-9-one was isolated by filtration and dried. 12.9 g of 2-hydroxy-9H-thioxanthen-9-one (55%) was isolated. 2-hydroxy-9H-thioxanthen-9-one was sufficiently pure to be used without further purification.
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150 mL
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60 g
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